molecular formula C14H17ClF2N2O2 B2844879 2-Chloro-N-[1-[4-(difluoromethoxy)phenyl]piperidin-3-yl]acetamide CAS No. 2411243-83-7

2-Chloro-N-[1-[4-(difluoromethoxy)phenyl]piperidin-3-yl]acetamide

Cat. No.: B2844879
CAS No.: 2411243-83-7
M. Wt: 318.75
InChI Key: RDRKUGXIRHYABP-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-[4-(difluoromethoxy)phenyl]piperidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a difluoromethoxyphenyl group, and a piperidinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-[4-(difluoromethoxy)phenyl]piperidin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate by reacting 4-(difluoromethoxy)benzaldehyde with piperidine under basic conditions.

    Introduction of the Chloro Group: The intermediate is then subjected to chlorination using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The final step involves the reaction of the chlorinated intermediate with acetic anhydride or acetyl chloride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-[4-(difluoromethoxy)phenyl]piperidin-3-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under appropriate conditions (e.g., solvent, temperature).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield the corresponding azide derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.

Scientific Research Applications

2-Chloro-N-[1-[4-(difluoromethoxy)phenyl]piperidin-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Materials Science: It is explored for its potential use in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-[4-(difluoromethoxy)phenyl]piperidin-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[1-[4-(trifluoromethoxy)phenyl]piperidin-3-yl]acetamide: Similar structure with a trifluoromethoxy group instead of a difluoromethoxy group.

    2-Chloro-N-[1-[4-(methoxy)phenyl]piperidin-3-yl]acetamide: Similar structure with a methoxy group instead of a difluoromethoxy group.

    2-Chloro-N-[1-[4-(fluoromethoxy)phenyl]piperidin-3-yl]acetamide: Similar structure with a fluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

The presence of the difluoromethoxy group in 2-Chloro-N-[1-[4-(difluoromethoxy)phenyl]piperidin-3-yl]acetamide imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These properties can enhance its pharmacokinetic profile and efficacy in biological systems.

Properties

IUPAC Name

2-chloro-N-[1-[4-(difluoromethoxy)phenyl]piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF2N2O2/c15-8-13(20)18-10-2-1-7-19(9-10)11-3-5-12(6-4-11)21-14(16)17/h3-6,10,14H,1-2,7-9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRKUGXIRHYABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)OC(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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